6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure combining an imidazo[2,1-b]thiazole core with a methoxyphenyl and pyridinylmethyl substituent, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative of 4-methoxyphenyl and a halogenated imidazo[2,1-b]thiazole intermediate.
Attachment of the Pyridinylmethyl Group: The final step involves the N-alkylation of the imidazo[2,1-b]thiazole with a pyridin-4-ylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole ring, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into a drug for treating various diseases, including infections and cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cell function and viability.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Thiazolylimidazoles: These compounds have a thiazole ring fused to an imidazole ring, similar to the target compound, but with different substituents.
Uniqueness
The uniqueness of 6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-4-2-14(3-5-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-6-8-20-9-7-13/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVDGDIYLDCMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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